![molecular formula C15H9N3O3S B2786045 2-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-6-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1797970-68-3](/img/structure/B2786045.png)
2-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-6-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
This compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are versatile objects for chemical modification and are represented by a great number of medicines .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of this compound is based on the thieno[3,2-d]pyrimidine core, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidines are based on [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Scientific Research Applications
Antimicrobial Properties
Thieno[3,2-d]pyrimidines, a class to which our compound belongs, have demonstrated diverse biological activities. Researchers have synthesized derivatives of this compound and evaluated their antimicrobial potential . Specifically, compounds containing the thieno[2,3-d]pyrimidine scaffold have shown promising activity against bacteria, fungi, and mycobacteria. Further investigations into the mechanism of action and optimization of these derivatives could lead to novel antimicrobial agents.
Antitubercular Activity
Thienopyrimidinones, including derivatives of our compound, have been explored as potential antitubercular agents. Some derivatives exhibited excellent antimycobacterial activity, with minimal inhibitory concentrations (MIC) in the range of 6–8 μM . Given the global challenge of tuberculosis, these findings highlight the compound’s relevance in combating this infectious disease.
Anti-Cancer Potential
The cyclized thienotriazolopyrimidins, derived from a related compound (2,3-diamino-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one), have been investigated for their anti-cancer properties . These compounds could serve as leads for developing potent anti-cancer agents. Further studies are needed to elucidate their mechanisms of action and assess their efficacy against specific cancer types.
Synthetic Building Blocks
The versatile synthons derived from 3-amino-4-cyano-2-thiophenecarboxamides have been used to prepare various thieno[3,2-d]pyrimidine derivatives . Researchers have employed these compounds as building blocks for further synthetic transformations. Their reactivity and functional groups make them valuable intermediates in organic synthesis.
Future Directions
properties
IUPAC Name |
2-[(4-oxo-3H-thieno[2,3-d]pyrimidin-6-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O3S/c19-12-11-5-8(22-13(11)17-7-16-12)6-18-14(20)9-3-1-2-4-10(9)15(18)21/h1-5,7H,6H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTROMAEOALAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC4=C(S3)N=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-6-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione |
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